molecular formula C11H11ClN2 B372566 1-benzyl-2-(chloromethyl)-1H-imidazole CAS No. 58610-70-1

1-benzyl-2-(chloromethyl)-1H-imidazole

Cat. No.: B372566
CAS No.: 58610-70-1
M. Wt: 206.67g/mol
InChI Key: VDIVGSUHQVOULM-UHFFFAOYSA-N
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Description

Contextualizing Imidazole (B134444) Derivatives in Contemporary Chemical Research

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in a multitude of natural products and synthetic compounds. Its presence in biologically crucial molecules like the amino acid histidine and histamine (B1213489) underscores its significance. In contemporary chemical research, imidazole derivatives are extensively explored for their wide-ranging applications, including their use as antifungal agents, anticancer therapeutics, and as ligands in catalysis. mdpi.comacs.org The unique electronic properties of the imidazole ring, coupled with the potential for substitution at various positions, make it a versatile scaffold for the design of new chemical entities. acs.org

The Significance of Functionalized N-Heterocycles in Synthetic Chemistry

Functionalized N-heterocycles, such as 1-benzyl-2-(chloromethyl)-1H-imidazole, are of paramount importance in synthetic chemistry. They serve as valuable intermediates, enabling the construction of more complex molecular architectures. The strategic introduction of functional groups onto the heterocyclic core allows for a diverse range of chemical transformations. These functionalized building blocks are instrumental in the development of new synthetic methodologies and the efficient synthesis of target molecules with desired properties. mdpi.commdpi.com Imidazolines, which are structurally related to imidazoles, are also recognized as valuable synthetic intermediates and ligands for catalysis. mdpi.com

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound stems from its potential as a highly versatile synthetic precursor. The compound uniquely combines the structural features of a 1-benzyl-substituted imidazole with a reactive chloromethyl group at the 2-position. This chloromethyl group is a key functional handle, susceptible to nucleophilic substitution reactions, thereby allowing for the introduction of a wide variety of substituents at this position.

The investigation of its closely related analogue, 2-chloromethyl-1H-benzimidazole, has demonstrated the utility of the chloromethyl group in the synthesis of a range of derivatives with potential biological activities, including antifungal properties. researchgate.net By extension, this compound is a promising candidate for the synthesis of novel, non-fused imidazole-based compounds. The benzyl (B1604629) group at the N1-position not only influences the steric and electronic properties of the imidazole ring but can also play a role in the biological activity of the resulting derivatives, as seen in studies on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives which have shown analgesic activity.

The academic interest in this compound is therefore driven by the prospect of utilizing it as a foundational building block to generate libraries of new 1,2-disubstituted imidazole derivatives for evaluation in various fields, particularly in medicinal chemistry.

Chemical and Physical Properties of this compound Hydrochloride

The hydrochloride salt of this compound is the form in which this compound is commonly available for research purposes. Its properties are summarized in the interactive table below.

PropertyValueSource(s)
CAS Number 19276-03-0 sigmaaldrich.comcymitquimica.com
Molecular Formula C₁₁H₁₂Cl₂N₂ cymitquimica.com
Molecular Weight 243.13 g/mol cymitquimica.com
Physical Form Solid sigmaaldrich.com
Purity ≥97% sigmaaldrich.com
Storage Temperature Refrigerator sigmaaldrich.com

Note: The data presented is for the hydrochloride salt of the compound.

Detailed Research Findings

While dedicated research articles focusing exclusively on this compound are not abundant in the public domain, its reactivity can be inferred from studies on analogous compounds and general principles of organic chemistry. The primary research interest in this molecule lies in its utility as a synthetic intermediate.

The key to its reactivity is the chloromethyl group at the 2-position of the imidazole ring. This group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse 1,2-disubstituted imidazole derivatives.

For instance, studies on the related compound, 2-chloromethyl-1H-benzimidazole, have shown that the chlorine atom can be readily displaced by various nucleophiles. These include amines, thiols, and phenoxides, leading to the formation of 2-aminomethyl, 2-thiomethyl, and 2-phenoxymethyl benzimidazole (B57391) derivatives, respectively. researchgate.net It is highly probable that this compound undergoes similar transformations. The reaction with primary or secondary amines would yield the corresponding 1-benzyl-2-(aminomethyl)-1H-imidazoles, which are themselves valuable precursors for further elaboration.

A patent describing the preparation of benzimidazole derivatives provides a general procedure for the synthesis of 1-benzyl-2-(chloromethyl)-1H-benzimidazole from N-benzylbenzene-1,2-diamine and chloroacetic acid. This reaction proceeds via a cyclization-condensation mechanism. While not directly applicable to the non-fused imidazole, it highlights a potential synthetic route to related structures.

Furthermore, a study on the synthesis of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives involved the treatment of a purified imidazole compound with benzyl chloride in the presence of sodium hydride. This demonstrates a common method for the N-benzylation of imidazoles. The synthesis of the target compound, this compound, would likely involve a multi-step process, potentially starting with a pre-functionalized imidazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-(chloromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIVGSUHQVOULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246856
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID301246856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-70-1
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 1 Benzyl 2 Chloromethyl 1h Imidazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chlorine atom of the 2-(chloromethyl) group is a good leaving group, making this position highly amenable to nucleophilic attack. This reactivity is the cornerstone of many derivatization strategies for this compound.

Formation of Carbon-Nitrogen Bonds through Amination or Azidation

The displacement of the chloride by nitrogen nucleophiles is a common and efficient method for elaborating the 1-benzyl-2-(chloromethyl)-1H-imidazole scaffold.

Amination: The reaction with primary and secondary amines provides access to a diverse range of 2-(aminomethyl)imidazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, the condensation of 2-chloromethyl-1H-benzimidazole, a closely related analogue, with various aromatic and heterocyclic amines has been well-documented. researchgate.net Similarly, this compound can be expected to react with a variety of amines to yield the corresponding N-substituted products. The synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines further illustrates the general utility of this type of transformation. researchgate.net

Azidation: The introduction of an azide (B81097) group is achieved through reaction with an azide salt, typically sodium azide. This reaction proceeds via an SN2 mechanism to furnish 1-benzyl-2-(azidomethyl)-1H-imidazole. A similar reaction has been reported for the synthesis of 1-(azidomethyl)benzene from benzyl (B1604629) bromide and sodium azide in DMF at 90°C, affording the product in high yield. nih.gov The resulting azido (B1232118) derivative is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding amine or by participation in click chemistry reactions.

Formation of Carbon-Oxygen Bonds with Oxygen Nucleophiles

The chloromethyl group can also be displaced by oxygen nucleophiles to form ethers and esters.

Etherification: The reaction with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, leads to the formation of ethers. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with various phenol (B47542) derivatives has been reported to yield the corresponding 2-phenoxymethyl-benzimidazoles. researchgate.net A general method for the synthesis of benzyl alkyl ethers involves the intermolecular dehydration of benzyl alcohol with aliphatic alcohols, a reaction that proceeds via a benzyl cation intermediate. researchgate.net

Esterification: Carboxylate anions can act as nucleophiles to displace the chloride and form esters. The reaction of benzyl chloride with carboxylic acids in the presence of a quaternary ammonium (B1175870) carboxylate catalyst is a known method for preparing benzyl esters. researchgate.net Another practical method involves the reaction of α,β-unsaturated carboxylic acids with benzyl bromide using sodium bicarbonate as a base. chem-station.com These methods are applicable to this compound for the synthesis of a variety of ester derivatives.

Reactivity with Other Heteroatom Nucleophiles (e.g., sulfur)

Sulfur nucleophiles, being generally soft and highly nucleophilic, react readily with the chloromethyl group.

Thiolation: The reaction with thiols or their corresponding thiolates leads to the formation of thioethers. For instance, the reaction of 2-mercaptobenzimidazoles with enynones demonstrates the nucleophilicity of the thiol group in related systems. researchgate.net The synthesis of 1-phenyl-1H-imidazole-2-thiol and its subsequent reactions, such as oxidation and reduction, have also been explored. These examples suggest that this compound would readily react with various thiols to yield the corresponding 2-(thiomethyl) derivatives.

Transformations Involving the Imidazole (B134444) Ring

While the chloromethyl group is the primary site of reactivity, the imidazole ring itself can undergo certain transformations, including reduction and electrophilic substitution, although these reactions are often more challenging and less common.

Reductive Processes of the Imidazole Heterocycle

The reduction of the aromatic imidazole ring is not a commonly employed transformation but can be achieved under specific conditions.

Catalytic Hydrogenation: The catalytic hydrogenation of imidazole rings typically requires harsh conditions and is not as readily achieved as the reduction of other aromatic systems. However, the benzyl group itself can be susceptible to hydrogenolysis. For example, catalytic hydrogenation is a known method for the deprotection of benzyl groups. nih.gov

Electrophilic Aromatic Substitution on the Imidazole Ring (if applicable)

The imidazole ring is an electron-rich aromatic system and is, in principle, susceptible to electrophilic aromatic substitution. globalresearchonline.netquora.com The position of substitution is directed by the existing substituents.

Directing Effects: The imidazole ring itself is activating towards electrophilic attack, with the C4 and C5 positions being the most electron-rich and therefore the most likely sites of substitution. globalresearchonline.netnih.gov The N-benzyl group at the 1-position is also an activating group and directs to the ortho and para positions of the benzene (B151609) ring, but its effect on the imidazole ring is primarily steric. The 2-chloromethyl group is an electron-withdrawing group, which would deactivate the ring towards electrophilic attack and would likely direct incoming electrophiles to the C4 or C5 position. Theoretical studies on substituted imidazoles have been conducted to understand their reactivity and the influence of various substituents on their electronic properties. researchgate.net

Nitration and Halogenation: Direct nitration or halogenation of this compound has not been extensively reported. Generally, electrophilic substitution on the imidazole ring occurs at the 4 or 5-position. uobabylon.edu.iq For example, imidazole itself undergoes nitration with nitric acid in sulfuric acid to give a mixture of 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq Halogenation of imidazoles is also known to occur at these positions. uobabylon.edu.iq The presence of the deactivating 2-chloromethyl group would likely make these reactions more difficult to achieve on the target molecule.

Reactivity of the Benzyl Moiety

The benzyl group in this compound is susceptible to reactions at both the methylene (B1212753) bridge and the phenyl ring. The reactivity of this moiety is influenced by the electronic properties of the imidazole ring to which it is attached.

Oxidative Transformations of the Benzyl Group

The benzylic C-H bonds of the methylene group are activated towards oxidation due to the stability of the resulting benzylic radical or cation, which is stabilized by resonance with the adjacent phenyl ring. libretexts.org This reactivity allows for the conversion of the benzyl group into a benzoyl group, introducing a ketone functionality at the N-1 position of the imidazole ring.

Common oxidizing agents for benzylic C-H oxidation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). mdpi.comorganic-chemistry.org While direct experimental data on the oxidation of this compound is not extensively documented, the oxidation of other N-benzyl imidazole and benzimidazole (B57391) derivatives provides insight into the expected reactivity. For instance, the oxidation of N-benzylimidazoles to their corresponding N-benzoylimidazoles is a known transformation. nih.govresearchgate.net The reaction typically proceeds by heating the substrate with the oxidizing agent in a suitable solvent.

The general transformation involves the oxidation of the methylene bridge to a carbonyl group, yielding a 1-benzoyl-2-(chloromethyl)-1H-imidazole derivative. This introduces a synthetically useful ketone handle that can participate in further derivatization reactions. A review of recent advances in benzylic C-H oxidation highlights various catalytic systems, including those based on copper, iron, and ruthenium, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. mdpi.comnih.gov

Table 1: Representative Conditions for Benzylic Oxidation of N-Benzyl Azoles

Starting Material Analogue Reagent(s) Conditions Product Yield (%) Reference(s)
N-Benzylimidazole KMnO₄ Dilute H₂SO₄ 1-Benzoylimidazole - researchgate.net
Substituted Toluenes CrO₃, H₅IO₆ Acetonitrile, rt Substituted Benzoic Acids/Ketones Excellent organic-chemistry.org
Alkylarenes CuCl₂·2H₂O, TBHP - Aromatic Ketones 56-100 nih.gov
Diphenylmethane I₂/DMSO - Benzophenone - mdpi.com

Functionalization of the Benzyl Phenyl Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The imidazole ring acts as a deactivating group through its electron-withdrawing inductive effect, which would typically direct incoming electrophiles to the meta position. However, the specific directing effects can be influenced by the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the benzyl phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Research on related compounds, such as the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrates that nitration of the benzyl group is a feasible transformation. researchgate.net This reaction typically yields the para-substituted product, 1-(4-nitrobenzyl)-2-(chloromethyl)-1H-imidazole, due to steric hindrance at the ortho positions. The synthesis of other nitrobenzyl-substituted imidazoles has also been reported. scirp.org

Halogenation: Halogens, such as bromine and chlorine, can be introduced onto the benzyl phenyl ring through electrophilic halogenation. This reaction is typically carried out in the presence of a Lewis acid catalyst. Alternatively, benzylic bromination can occur at the methylene bridge under radical conditions using reagents like N-bromosuccinimide (NBS) and a radical initiator. libretexts.orgchemistrysteps.comorganic-chemistry.orgyoutube.com This would lead to the formation of 1-(bromobenzyl)-2-(chloromethyl)-1H-imidazole isomers or 1-(α-bromobenzyl)-2-(chloromethyl)-1H-imidazole, respectively.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl and acyl groups to aromatic rings. ethz.chbeilstein-journals.orgnih.govyoutube.com The reaction of the benzyl group in this compound with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to introduce the corresponding substituent onto the phenyl ring, likely at the para position. These reactions expand the range of accessible derivatives by enabling the formation of new carbon-carbon bonds.

Table 2: Examples of Electrophilic Substitution on Benzyl-Substituted Azoles and Related Aromatics

Reaction Type Substrate Analogue Reagent(s) Product(s) Reference(s)
Nitration N-Benzyl-benzimidazole HNO₃, H₂SO₄ 1-(4-Nitrobenzyl)-2-chloromethyl benzimidazole researchgate.net
Nitration 1-Benzyl-1H-imidazole-4-carboxylic acid Nitrating agent 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Bromination (Benzylic) Toluene NBS, light Benzyl bromide chemistrysteps.comyoutube.com
Friedel-Crafts Acylation Benzene Acyl chloride, AlCl₃ Acetophenone beilstein-journals.orgyoutube.com

Note: This table provides examples of reactions on analogous compounds to illustrate the expected reactivity of the benzyl phenyl ring in this compound.

Advanced Synthetic Applications and Functional Material Research

1-Benzyl-2-(chloromethyl)-1H-imidazole as a Versatile Synthetic Building Blockscbt.comsigmaaldrich.com

The utility of this compound in organic synthesis is primarily derived from the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The benzyl (B1604629) group serves as a stable protecting group for the imidazole (B134444) nitrogen, ensuring that reactions occur selectively at the desired position. This compound is typically supplied as a hydrochloride salt, which enhances its stability for storage and handling. scbt.comsigmaaldrich.comcymitquimica.com

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Reference(s)
CAS Number 19276-03-0 scbt.comsigmaaldrich.com
Molecular Formula C₁₁H₁₁ClN₂·HCl scbt.com
Molecular Weight 243.13 g/mol scbt.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥97% sigmaaldrich.comvwr.com
Melting Point 181-182 °C echemi.com
Storage Temperature Refrigerator sigmaaldrich.com

Precursor in the Synthesis of Complex Organic Moleculessigmaaldrich.com

The primary application of this compound is as a foundational element for constructing more elaborate molecular structures. The reactive C-Cl bond allows for straightforward substitution reactions with various nucleophiles, including amines, thiols, and alcohols. This reactivity is fundamental to its role in building complex molecules that often incorporate the 1-benzyl-1H-imidazole-2-yl)methyl moiety. For instance, it serves as a key intermediate in the synthesis of N-substituted benzimidazole (B57391) derivatives, which are a class of compounds extensively studied for their potential pharmacological activities. nih.govresearchgate.net

Role in Sequential Organic Transformations

The structure of this compound is well-suited for use in sequential or multi-step organic transformations. After an initial nucleophilic substitution at the chloromethyl group, the benzyl group can be removed under specific conditions, revealing the N-H of the imidazole ring. This newly available site can then undergo further functionalization, such as N-arylation or N-alkylation. This step-wise approach allows for the controlled and systematic construction of highly substituted and complex imidazole derivatives, demonstrating the compound's value in synthetic strategies that require sequential bond formation.

Development of Chemical Scaffolds for Research Purposesscbt.com

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound is an exemplary starting material for generating libraries of compounds built around the 1-benzyl-imidazole scaffold. By reacting it with a diverse set of nucleophiles, researchers can rapidly synthesize a wide range of derivatives. These compound libraries are then used in high-throughput screening to identify molecules with specific biological activities. The benzimidazole scaffold, a related structure, is a component of vitamin B12 and is found in numerous marketed drugs, highlighting the therapeutic potential of imidazole-based structures. nih.gov The ability to easily diversify the substituent at the 2-position makes this compound a powerful tool for developing new chemical entities for research.

Contributions to Novel Material Synthesis and Design

The application of imidazole derivatives extends beyond medicine into the realm of materials science. The nitrogen atoms in the imidazole ring are excellent coordinators for metal ions, making them valuable components in the design of functional materials.

Applications in Coordination Chemistryscbt.com

Table 2: Examples of Related Imidazole Derivatives in Coordination Chemistry

Imidazole Derivative Metal Ion Application/Finding Reference
1-Benzyl-1H-imidazole Cobalt(III) Forms distorted octahedral geometry in a coordination complex. researchgate.net
2-Methyl-1H-imidazole Cobalt(II) Acts as a ligand, forming a distorted tetrahedral geometry. researchgate.net
Imidazole Cobalt(II) Coordinates to form a two-dimensional layer structure. researchgate.net

Potential in Designing Functional Materials with Specific Properties

The structural features of this compound make it a promising candidate for incorporation into more complex functional materials. While specific research utilizing this exact molecule in material design is nascent, the broader class of imidazole and benzimidazole derivatives is known for its utility in creating materials with tailored properties. These properties can include specific electronic, optical, or catalytic functions. The ability to introduce a wide range of functionalities via the chloromethyl group, combined with the coordinating ability of the imidazole ring, provides a pathway to designing polymers, metal-organic frameworks (MOFs), and other materials where the imidazole unit plays a key structural or functional role.

Utility as a Crosslinking Agent in Chemical and Biological Research

This compound is a heterocyclic compound featuring a reactive chloromethyl group attached to an imidazole core. This structural arrangement provides the potential for its use as a bifunctional crosslinking agent. The benzyl group offers a hydrophobic domain, while the imidazole ring can participate in various non-covalent interactions. The key to its crosslinking ability lies in the electrophilic nature of the chloromethyl group, which can form covalent bonds with nucleophilic functional groups present in biomolecules.

The primary mechanism by which this compound can act as a crosslinking agent involves the nucleophilic substitution of the chloride atom on the methylene (B1212753) carbon. In a biological context, several amino acid residues within proteins possess nucleophilic side chains capable of reacting with this electrophilic center. The most prominent of these are the thiol group of cysteine and the primary amine of lysine (B10760008).

The reaction with cysteine proceeds via an Sɴ2 mechanism, where the highly nucleophilic sulfur atom of the cysteine residue attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond. This type of alkylation is a well-established method for modifying cysteine residues in proteins. creative-proteomics.com

Similarly, the ε-amino group of a lysine residue can act as a nucleophile, attacking the chloromethyl group to form a secondary amine linkage. While the amino group of lysine is generally less nucleophilic than the thiol group of cysteine, this reaction can occur, particularly at physiological or slightly basic pH where the amino group is deprotonated. creative-proteomics.com

The imidazole side chain of histidine, although a weaker nucleophile, can also potentially react with the chloromethyl group, leading to a quaternized imidazole derivative. The reactivity is dependent on the local environment and the pKa of the specific histidine residue.

These reactions result in the covalent attachment of the 1-benzyl-1H-imidazol-2-ylmethyl moiety to the protein. If two such modified biomolecules come into proximity, the potential for crosslinking arises, although this compound itself is a monofunctional alkylating agent and would require further modification to act as a true bifunctional crosslinker with two reactive sites. However, its ability to modify proteins can be the first step in a two-step crosslinking strategy or can be used to study intramolecular interactions.

Table 1: Potential Nucleophilic Reactions of this compound with Amino Acid Residues

Nucleophilic Amino AcidReactive GroupResulting Covalent Bond
CysteineThiol (-SH)Thioether
Lysineε-Amino (-NH₂)Secondary Amine
HistidineImidazole RingQuaternary Imidazolium

This table is based on the established reactivity of chloromethyl groups with nucleophilic amino acid side chains.

The ability of this compound to covalently modify biomolecules makes it a potential chemical probe for investigating intermolecular interactions, such as those between proteins. nih.gov By introducing a stable tag onto one protein, researchers can study its binding to other molecules.

One application is in "pull-down" assays. A protein of interest can be modified with this compound and then used as "bait" to capture its interacting partners from a cell lysate. The entire complex can then be isolated, and the interacting proteins identified using techniques like mass spectrometry.

Furthermore, the benzyl and imidazole moieties of the compound introduce specific chemical properties to the modified protein. The benzyl group adds a hydrophobic and aromatic character, which could be used to probe interactions within hydrophobic pockets of other proteins. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, providing a means to investigate the role of these forces in molecular recognition. nih.gov

While direct studies employing this compound for this purpose are not extensively documented, the principles are well-established with other chemical probes. The use of such a molecule would allow for the mapping of interaction surfaces and the characterization of binding sites. For example, after crosslinking and proteolytic digestion, the specific amino acid residue that was modified can be identified by mass spectrometry, providing spatial information about the protein's surface and its proximity to potential binding partners. nih.gov

Table 2: Potential Applications in Studying Intermolecular Interactions

ApplicationDescriptionInformation Gained
Pull-Down AssaysThe modified protein is used as bait to isolate interacting partners.Identification of binding partners.
Probing Binding PocketsThe benzyl group can be used to explore hydrophobic interaction sites.Characterization of the binding site's chemical environment.
Mapping Interaction SurfacesIdentification of the modified amino acid provides spatial information.Location of protein-protein interaction domains.

This table outlines potential applications based on the principles of chemical biology and protein interaction studies.

Emerging Research Directions and Future Perspectives in 1 Benzyl 2 Chloromethyl 1h Imidazole Chemistry

Exploration of Green Chemistry Principles in Synthesis

The chemical industry's increasing focus on sustainability has spurred the application of green chemistry principles to the synthesis of heterocyclic compounds, including imidazole (B134444) derivatives. Future research on 1-benzyl-2-(chloromethyl)-1H-imidazole is expected to move away from traditional methods that often rely on hazardous solvents and harsh conditions. Instead, the focus will be on developing more environmentally benign synthetic routes.

Key areas of exploration include:

Solvent-Free Reactions: Physical grinding techniques, which have been successfully used for the synthesis of N-alkyl-2-chloromethyl benzimidazoles, present a promising solvent-free alternative. researchgate.net This method reduces waste and avoids the use of volatile organic compounds.

Green Solvents: The use of greener solvents like polyethylene (B3416737) glycol (PEG-600) and ethanol (B145695) is another avenue being explored for the synthesis of related benzimidazole (B57391) compounds. researchgate.netresearchgate.net These solvents are often biodegradable, less toxic, and can sometimes be recycled. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonication are gaining traction as energy-efficient techniques. researchgate.net For instance, the use of ultrasonication has been reported for the green synthesis of imidazolylchalcone derivatives, suggesting its potential applicability to the synthesis of this compound and its derivatives. acs.org

Table 1: Comparison of Green Synthesis Methods for Imidazole Derivatives
Green Chemistry ApproachDescriptionPotential Advantages for this compound SynthesisReference
Physical GrindingReactants are ground together in a mortar and pestle without any solvent.Solvent-free, reduced waste, simple procedure. researchgate.net
Green Solvents (e.g., PEG-600, Ethanol)Utilizing environmentally friendly solvents in the reaction.Lower toxicity, potential for solvent recycling, improved safety profile. researchgate.netresearchgate.net
Microwave IrradiationUsing microwave energy to accelerate the reaction.Reduced reaction times, often leading to higher yields and cleaner reactions. researchgate.net
UltrasonicationEmploying high-frequency sound waves to promote the reaction.Enhanced reaction rates, improved yields, and often milder reaction conditions. acs.org

Development of Catalytic Methods for Selective Functionalization

The development of novel catalytic methods is crucial for the selective functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with tailored properties. The reactive chloromethyl group is a prime site for nucleophilic substitution, while the imidazole ring itself offers positions for further modification.

Future research in this area is likely to focus on:

C-H Functionalization: Direct C-H functionalization is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. Copper-mediated oxidative C-H functionalization has been used for the synthesis of highly substituted imidazoles and represents a promising strategy for modifying the imidazole ring of the target compound. nih.gov

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The use of copper(I) iodide as a catalyst for N-arylation of imidazoles demonstrates the potential for introducing aryl groups at the nitrogen atom of the imidazole ring. acs.org

Multi-Component Reactions: Designing one-pot, multi-component reactions can significantly improve synthetic efficiency. A copper-catalyzed three-component coupling reaction has been developed for the preparation of 1,2-disubstituted benzimidazoles, showcasing a pathway that could be adapted for derivatives of this compound. nih.gov

Hydrogenation: Catalytic hydrogenation is a key reaction for modifying functional groups. For example, it has been employed in the synthesis of 1-benzyl-1H-imidazoles as aldosterone (B195564) synthase inhibitors to reduce a nitro group to an amino group, a transformation that could be applied to derivatives of the target compound. nih.gov

Integration into Advanced Supramolecular Assemblies

The imidazole moiety, with its electron-rich nature and ability to participate in various noncovalent interactions, is an excellent candidate for the construction of supramolecular assemblies. rsc.orgepa.gov The unique structure of imidazole allows it to bind with both inorganic and organic species through hydrogen bonds, coordination bonds, and π-π stacking interactions. rsc.org

Future research will likely explore the integration of this compound and its derivatives into:

Host-Guest Systems: The encapsulation of imidazole derivatives within host molecules like cyclodextrins can enhance their solubility and bioavailability. vwr.com This approach could be used to create novel formulations with improved properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can coordinate with metal ions to form extended network structures. By functionalizing the this compound scaffold, it may be possible to design new MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing.

Self-Assembled Materials: Substituted imidazoles have been shown to form gels through self-assembly, driven by intermolecular interactions. mdpi.com Derivatives of this compound could be designed to self-assemble into nanofibers, gels, or other nanostructures with interesting photophysical or electronic properties. mdpi.comsigmaaldrich.com

High-Throughput Screening of Derivatives for Novel Chemical Properties

High-throughput screening (HTS) is a powerful strategy for rapidly evaluating large libraries of compounds for desired properties. The this compound scaffold provides a versatile platform for generating such libraries. By reacting the chloromethyl group with a wide array of nucleophiles, a vast number of derivatives can be synthesized.

Future efforts in this domain will likely involve:

Combinatorial Synthesis: The development of efficient and automated methods for the combinatorial synthesis of this compound derivatives will be crucial for generating large and diverse chemical libraries.

Assay Development: The design of sensitive and reliable HTS assays is necessary to screen these libraries for various properties. For instance, a cell-based HTS assay was successfully used to identify a substituted imidazole as a novel inhibitor of osteoclastogenesis. Similar strategies could be employed to discover derivatives of this compound with other biological activities.

Discovery of New Materials: HTS can also be used to screen for novel chemical properties beyond biological activity, such as fluorescence, catalytic activity, or specific binding affinities.

Theoretical Design and Prediction of New Chemical Entities Based on the Core Structure

Computational chemistry and molecular modeling are becoming increasingly integral to the design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches.

For this compound, theoretical methods can be applied to:

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding its functionalization. Such calculations can also assess the thermal stability of potential derivatives.

Structure-Based Drug Design: For biological targets with known three-dimensional structures, molecular docking and molecular dynamics simulations can be used to design derivatives of this compound that are predicted to bind with high affinity and selectivity. This approach has been successfully used to develop imidazole-based inhibitors for various enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity, providing insights for the design of more potent compounds.

Table 2: Computational Approaches in Imidazole Chemistry
Computational MethodApplication in the Context of this compoundPotential OutcomeReference
Density Functional Theory (DFT)Calculation of electronic structure, heats of formation, and bond dissociation energies.Prediction of reactivity, stability, and thermodynamic properties of new derivatives.
Molecular DockingPredicting the binding orientation of a molecule to a target protein.Identification of potential biological targets and design of potent inhibitors. nih.govepa.gov
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time to assess the stability of ligand-protein complexes.Understanding the dynamic interactions and stability of designed compounds within a biological target.
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Correlating the 3D properties of molecules with their biological activity.Guiding the structural optimization of lead compounds to enhance their activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.